Fmoc-L-isoleucine Fmoc-L-isoleucine
Brand Name: Vulcanchem
CAS No.: 71989-23-6
VCID: VC21539000
InChI: InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)
SMILES: CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol

Fmoc-L-isoleucine

CAS No.: 71989-23-6

VCID: VC21539000

Molecular Formula: C21H23NO4

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-L-isoleucine - 71989-23-6

Description

Fmoc-L-isoleucine, also known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucine, is a crucial amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its molecular formula is C21H23NO4, with a molecular weight of 353.4 g/mol . The Fmoc (9-fluorenylmethoxycarbonyl) protecting group enhances stability and facilitates the synthesis of complex peptides by allowing easy removal during the synthesis process .

Applications in Research

Fmoc-L-isoleucine is extensively used in several fields:

  • Peptide Synthesis: It serves as a key building block for creating complex peptide structures, which are essential for studying protein interactions and functions .

  • Drug Development: The compound is used to develop peptide-based drugs, enhancing stability and bioavailability, particularly in targeting specific diseases .

  • Biotechnology: It plays a crucial role in the production of recombinant proteins, aiding in the development of biologics and vaccines by providing essential amino acids for protein folding and function .

  • Analytical Chemistry: Fmoc-L-isoleucine is utilized in analytical techniques like mass spectrometry for identifying and quantifying peptides, which is invaluable for quality control in pharmaceutical manufacturing .

Research Findings

Recent studies have highlighted the versatility of Fmoc protected amino acids, including Fmoc-L-isoleucine, in forming distinct micro/nanostructures through self-assembly processes. These structures have potential applications in drug delivery systems and biomaterials . Additionally, the use of branched-chain amino acids, such as isoleucine, has been explored in clinical settings to improve metabolic conditions, such as cirrhosis, by enhancing protein synthesis pathways .

CAS No. 71989-23-6
Product Name Fmoc-L-isoleucine
Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid
Standard InChI InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)
Standard InChIKey QXVFEIPAZSXRGM-DJJJIMSYSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Synonyms Fmoc-L-isoleucine;Fmoc-Ile-OH;71989-23-6;N-Fmoc-L-isoleucine;N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-isoleucine;Fmoc-L-Ile-OH;Fmoc-D-Ile-OH;(2S,3S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-METHYLPENTANOICACID;QXVFEIPAZSXRGM-DJJJIMSYSA-N;N-Fmoc-Ile-OH(N-Fmoc-L-isoleucine);ST059587;9-FLUORENYLMETHOXYCARBONYL-L-ISOLEUCINE;N-alpha-Fmoc-L-isoleucine;L-Isoleucine,FMOCprotected;(2S,3S)-2-[(fluoren-9-ylmethoxy)carbonylamino]-3-methylpentanoicacid;Fmoc-D-lle-OH;FMOC-ILE;PubChem10493;PubChem12403;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]isoleucine;FMOC-L-ILE;N-FMOC-ILE-OH;N-FMOC-L-ILE;AC1MC5C2
PubChem Compound 2724629
Last Modified Aug 15 2023

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